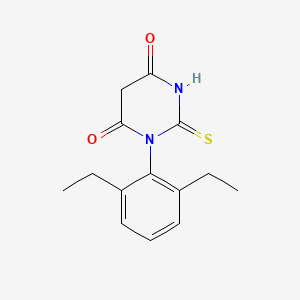

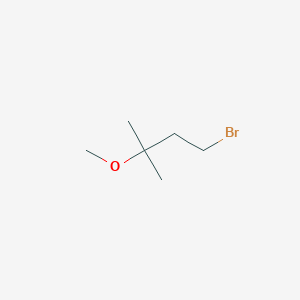

![molecular formula C10H10N2O2 B2476440 Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1638764-87-0](/img/structure/B2476440.png)

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1638764-87-0 . It has a molecular weight of 190.2 and is typically in powder form . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14-2)12-9(7)11-6/h3-5H,1-2H3,(H,11,12) .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14-2)12-9(7)11-6/h3-5H,1-2H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 190.2 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Synthesis Techniques and Derivatives

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its derivatives are crucial in synthetic chemistry, serving as building blocks for various heterocyclic compounds. An efficient synthesis approach for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride demonstrates the compound's utility in producing N6-substituted analogues, indicating a broad application in synthesizing diverse N6-substituted pyrrolopyridines (Nechayev et al., 2013). Similarly, the phosphine-catalyzed [4 + 2] annulation with N-tosylimines reveals a methodology for creating ethyl 6-substituted tetrahydropyridines, highlighting the versatility of pyrrolopyridine derivatives in synthesizing complex cyclic structures with high regioselectivity and yield (Zhu et al., 2003).

Structural and Vibrational Analysis

In-depth structural and vibrational spectra analysis of related pyrrolopyridine compounds, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, provides insights into the molecular characteristics of these compounds. Through FT-IR and FT-Raman spectra, combined with density functional theory (DFT) calculations, researchers can elucidate the fundamental vibrations and potential tautomeric forms, aiding in the design of new compounds with specific properties (Bahgat et al., 2009).

Potential Pharmacological Applications

While the primary focus is on the synthetic and structural applications of this compound, its derivatives exhibit potential pharmacological activities. For example, novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives have been synthesized, expected to display antihypertensive activity. This suggests that modifications of the pyrrolopyridine core could yield valuable pharmacologically active molecules (Kumar & Mashelker, 2006).

Mechanism of Action

While the specific mechanism of action for “Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is not available, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . This suggests that similar compounds might have potential applications in cancer therapy.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14-2)12-9(7)11-6/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFHBVXIRMBQJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

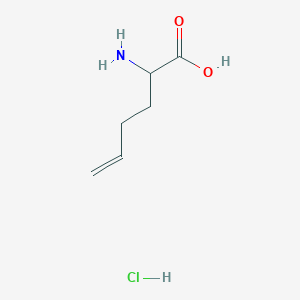

![Bicyclo[3.3.1]nonan-3-ylmethanamine hydrochloride](/img/structure/B2476357.png)

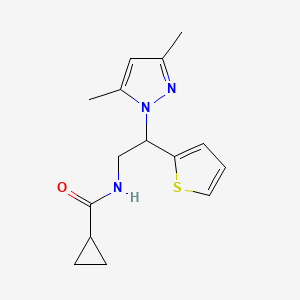

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2476359.png)

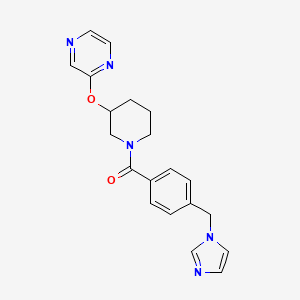

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2476363.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2476364.png)

![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)

![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2476373.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2476378.png)

![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)